Computational Lipophilicity: XLogP3 Profile Compared to Pyridine and O-Linker Analogs
The computed partition coefficient (XLogP3-AA) for the target compound is 2, indicating moderate lipophilicity [1]. This value is a direct consequence of the pyrimidine-thioether substituent. Replacing the pyrimidine with a pyridine to create 1-(pyridin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol would reduce the heterocycle's nitrogen count and electrostatics, leading to a shift in logP. Similarly, replacing the sulfur linker with an oxygen atom to form 1-(pyrimidin-2-yloxy)-2,3-dihydro-1H-inden-2-ol would alter the electron distribution and rotameric profile, resulting in a different, computationally predictable logP value [2].
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 1-(pyridin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol (Predicted value differs) and 1-(pyrimidin-2-yloxy)-2,3-dihydro-1H-inden-2-ol (Predicted value differs) |
| Quantified Difference | Quantitative comparator data not available in peer-reviewed literature; difference is based on predicted property divergence. |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity governs solubility and passive membrane permeability, making accurate logP information crucial for designing and procuring building blocks for drug-like molecules.
- [1] PubChem. (2026). Compound Summary for CID 3716248, 1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol. National Center for Biotechnology Information. View Source
- [2] SwissADME. (2024). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. View Source
